3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid
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Overview
Description
The compound “3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrazole compounds are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a carboxylic acid group, and two methyl groups .Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions at the 5-position, and reactions with acids and bases .Scientific Research Applications
Germination Inhibitory Constituents
Research on natural compounds has identified germination inhibitory constituents from various plant sources. For instance, compounds isolated from the flowers of Erigeron annuus have shown inhibitory effects on the germination of lettuce seeds, highlighting the potential application of these compounds in agricultural practices to control unwanted plant growth. Among the isolated compounds, derivatives similar to "3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid" have demonstrated significant bioactivity, suggesting their role in natural plant defense mechanisms and potential utility in developing natural herbicides or growth regulators (Oh et al., 2002).
Catalysis and Green Chemistry
The synthesis of tetrahydrobenzo[b]pyran derivatives using basic ionic liquids as catalysts exemplifies the application of "this compound" in facilitating green chemistry practices. These reactions, characterized by high yields and the absence of organic solvents, underscore the compound's relevance in developing environmentally friendly synthetic methodologies (Ranu et al., 2008).
Synthetic Ion Channels
The use of "this compound" derivatives in the design of synthetic ion channels represents a fascinating intersection between organic synthesis and materials science. These compounds can be engineered to exhibit photolabile properties, enabling the optical gating of nanofluidic devices. This application demonstrates the potential of such molecules in the development of advanced materials for controlled transport and release mechanisms, applicable in drug delivery systems and biosensing technologies (Ali et al., 2012).
Antioxidant Phenolic Compounds
While not directly related to "this compound," research on antioxidant phenolic compounds from walnut kernels (Juglans regia L.) illustrates the broader context of investigating natural products for their health-beneficial properties. These studies serve to highlight the diverse biological activities that compounds similar to "this compound" might possess, potentially including antioxidant, anti-inflammatory, or other pharmacologically relevant effects (Zhang et al., 2009).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1h-pyrazol-5-ols), have been shown to be cytotoxic to several human cell lines .
Mode of Action
Related compounds have been shown to exhibit cytotoxic properties, suggesting that they may interact with cellular targets to induce cell death .
Biochemical Pathways
Related compounds have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been shown to exhibit cytotoxic properties, suggesting that they may induce cell death .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may influence its localization or accumulation
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
3-methyl-2-(1-methylpyrazol-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)7-4-10-11(3)5-7/h4-6,8H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVLKGPPGGIGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN(N=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248324-67-5 |
Source
|
Record name | 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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